An In-depth Technical Guide to the Laboratory Synthesis and Purification of Direct Black 166
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Direct Black 166
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Direct Black 166 (C.I. 30026), a trisazo class dye. The following sections detail the chemical principles, a proposed experimental protocol for laboratory-scale synthesis, purification methods, and analytical assessment. The provided protocols are compiled from established methodologies for azo dye synthesis and should be adapted and optimized by the end-user.
Introduction to Direct Black 166
Direct Black 166 is a water-soluble, substantive dye primarily used for dyeing cellulosic fibers like cotton and viscose, as well as for leather and paper applications.[1] Structurally, it is classified as a trisazo dye, containing three azo (-N=N-) chromophores.[1] Its synthesis involves a multi-step process of diazotization and coupling reactions, building a complex aromatic structure. The molecular formula is C₃₅H₂₆N₁₀Na₂O₈S₂ with a molecular weight of 824.76 g/mol .[1]
The synthesis is based on the diazotization of aromatic amines and subsequent electrophilic substitution onto activated aromatic rings (coupling components). The sequence of these reactions is critical to achieving the desired final structure.
Proposed Synthesis Protocol
The manufacturing method for Direct Black 166 involves several sequential diazotization and coupling steps.[1] The following is a representative laboratory-scale protocol derived from general azo dye synthesis procedures.[2][3][4] All operations involving diazonium salts should be conducted at low temperatures (0-5 °C) as they can be explosive when dry.[2]
2.1. Starting Materials
The primary raw materials for the synthesis include:
-
4-Amino-N-(4-aminophenyl)benzamide
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)
-
Aniline
-
Benzene-1,3-diamine (m-phenylenediamine)
Table 1: Reactant Properties and Proposed Quantities
| Compound | Molar Mass ( g/mol ) | Proposed Moles | Proposed Mass (g) |
| 4-Amino-N-(4-aminophenyl)benzamide | 227.26 | 0.01 | 2.27 |
| Sodium Nitrite (for tetrazotization) | 69.00 | 0.02 | 1.38 |
| H-acid | 319.32 | 0.01 | 3.19 |
| Aniline | 93.13 | 0.01 | 0.93 |
| Sodium Nitrite (for aniline diazo) | 69.00 | 0.01 | 0.69 |
| m-phenylenediamine | 108.14 | 0.01 | 1.08 |
| Hydrochloric Acid (conc.) | 36.46 | - | As required |
| Sodium Carbonate / Sodium Hydroxide | - | - | As required |
2.2. Experimental Procedure
Step 1: Tetrazotization of 4-Amino-N-(4-aminophenyl)benzamide
-
In a 250 mL beaker, create a suspension of 2.27 g (0.01 mol) of 4-Amino-N-(4-aminophenyl)benzamide in 50 mL of water.
-
Add approximately 5 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 1.38 g (0.02 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete. The formation of the tetrazo compound is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
-
Remove excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. This solution of the tetrazo salt is used immediately in the next step.
Step 2: First Coupling with H-acid (Acidic Conditions)
-
In a 500 mL beaker, dissolve 3.19 g (0.01 mol) of H-acid in 50 mL of water, adding sodium carbonate until the H-acid dissolves and the solution is slightly alkaline.
-
Cool this solution to 0-5 °C in an ice bath.
-
Acidify the H-acid solution with hydrochloric acid to a pH of 2-3.
-
Slowly add the cold tetrazo salt solution from Step 1 to the cold H-acid solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and stir for 1-2 hours. The coupling is complete when no more diazonium salt is detected. This forms the first intermediate product.
Step 3: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 0.69 g (0.01 mol) of sodium nitrite in 5 mL of cold water, keeping the temperature below 5 °C.
-
Stir for 20-30 minutes to ensure complete diazotization. Use this diazonium salt solution promptly.
Step 4: Second Coupling (Alkaline Conditions)
-
To the beaker containing the first intermediate product from Step 2, add sodium carbonate or sodium hydroxide solution to raise the pH to 8-9 (alkaline conditions).
-
Slowly add the cold aniline diazonium salt solution from Step 3 to the alkaline mixture with continuous stirring, maintaining the temperature at 0-5 °C.
-
Stir for another 1-2 hours until the coupling is complete. This forms the disazo intermediate.
Step 5: Third Coupling with m-phenylenediamine
-
Dissolve 1.08 g (0.01 mol) of m-phenylenediamine in 20 mL of water with a small amount of hydrochloric acid. Cool the solution to 0-5 °C.
-
Slowly add the m-phenylenediamine solution to the disazo intermediate from Step 4.
-
Maintain alkaline conditions (pH 8-9) and low temperature (0-5 °C) and stir for 2-3 hours to complete the final coupling reaction, forming the crude Direct Black 166.
Purification Protocol
3.1. Salting Out
-
Once the final coupling is complete, heat the reaction mixture to approximately 60-70 °C to ensure all components are dissolved.
-
Gradually add solid sodium chloride (NaCl) to the warm dye solution with stirring until the dye precipitates out.[2] This process, known as "salting out," reduces the solubility of the organic dye in the aqueous medium.[5]
-
Continue stirring while allowing the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation.
3.2. Filtration and Washing
-
Collect the precipitated crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of a cold, saturated sodium chloride solution. Using a salt solution for washing minimizes the redissolving of the dye product compared to washing with pure water.[2]
-
Continue washing until the filtrate runs clear.
3.3. Drying
-
Press the filter cake to remove as much liquid as possible.
-
Dry the purified dye in a drying oven at a moderate temperature (e.g., 70-80 °C) or in a vacuum desiccator until a constant weight is achieved. The final product should be a black powder.
Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for assessing the purity of the synthesized dye.[6] It can reveal the presence of unreacted starting materials or side products.
-
Stationary Phase: Silica gel or alumina plates.[7]
-
Sample Preparation: Dissolve a small amount of the dried product in a suitable solvent (e.g., a water/ethanol mixture).
-
Mobile Phase (Eluent): A mixture of polar organic solvents is typically used for direct dyes. A potential eluent system could be n-butanol:acetone:water:ammonia (5:5:1:2 by volume).[8]
-
Procedure: Spot the dissolved dye onto the TLC plate and develop it in a chamber saturated with the eluent vapor. A pure compound should ideally result in a single spot. The retardation factor (Rf) can be calculated for the spot.[9]
Data Presentation
The following table should be used to log experimental results to aid in the analysis and optimization of the synthesis.
Table 2: Experimental Results Log
| Parameter | Value | Notes |
| Mass of 4-Amino-N-(4-aminophenyl)benzamide (g) | ||
| Mass of H-acid (g) | ||
| Mass of Aniline (g) | ||
| Mass of m-phenylenediamine (g) | ||
| Theoretical Yield (g) | Calculated based on the limiting reagent. | |
| Actual Yield of Dry Product (g) | ||
| Percentage Yield (%) | (Actual / Theoretical) * 100 | |
| TLC Results | ||
| - Eluent System | ||
| - Number of Spots | ||
| - Rf Value(s) | ||
| Appearance of Final Product | e.g., Black powder |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and purification processes.
Caption: Synthesis workflow for Direct Black 166.
Caption: Purification and analysis workflow for Direct Black 166.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scribd.com [scribd.com]
- 3. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. US3483183A - Process for isolating dry,water-soluble azo dyes - Google Patents [patents.google.com]
- 6. flinnsci.com [flinnsci.com]
- 7. kcl.ac.uk [kcl.ac.uk]
- 8. espace.curtin.edu.au [espace.curtin.edu.au]
- 9. uclmail.net [uclmail.net]
